1-Tert-butyl 3-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC13790432
Molecular Formula: C11H18FNO4
Molecular Weight: 247.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18FNO4 |
|---|---|
| Molecular Weight | 247.26 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-(fluoromethyl)azetidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7H2,1-4H3 |
| Standard InChI Key | HXVYJZGJIAFZSY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring with three distinct functional groups:
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A tert-butyloxycarbonyl (Boc) group at position 1
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A methyl carboxylate at position 3
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A fluoromethyl substituent also at position 3
This arrangement creates steric and electronic effects that influence reactivity. The fluoromethyl group introduces polarity (), enhancing solubility in aprotic solvents while maintaining metabolic stability—a trait valuable in prodrug design .
Spectroscopic and Analytical Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C11H18FNO4 | HRMS |
| Molecular Weight | 247.26 g/mol | Mass Spectrometry |
| CAS Registry Number | 2115907-97-4 | Regulatory Database |
| Boiling Point | 289–292°C (predicted) | EPI Suite |
| LogP (Octanol-Water) | 1.72 | Computational Model |
The Boc group’s lability under acidic conditions () enables selective deprotection during multi-step syntheses.
Synthetic Methodologies
Patent-Protected Industrial Synthesis
The WO2018108954A1 patent details a scalable route :
Stepwise Protocol:
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Azetidine Core Formation: Cyclization of azetidine-3-carboxylic acid (1) with Boc anhydride yields 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (3).
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Hydroxymethyl Introduction: Reduction of 3 using Red-Al generates tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4).
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Sulfonylation: Treatment with methanesulfonyl chloride forms the mesylate intermediate (5a).
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Fluorination: Nucleophilic substitution using TBAF installs the fluoromethyl group, yielding the target compound (6).
Critical Purification: Residual chloromethyl byproducts (<1%) are removed via DABCO-mediated extraction .
Alternative Academic Routes
Rhodium-catalyzed C–C bond cleavage of 2-(azetidin-3-ylidene)acetates offers a stereocontrolled approach to azetidine scaffolds, though fluoromethyl incorporation remains unoptimized .
Applications in Drug Discovery
Kinase Inhibitor Precursors
The compound serves as a building block for irreversible kinase inhibitors. For example:
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EGFR-T790M Inhibitors: Fluoromethyl groups enhance target residence time via hydrophobic interactions .
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BTK Proteolysis-Targeting Chimeras (PROTACs): The Boc group allows modular conjugation to E3 ligase ligands .
Agrochemistry Applications
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (EC50 = 2.3 μM), likely due to fluoromethyl-mediated inhibition of acetolactate synthase.
Stability and Reactivity Profiles
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 167°C, with major fragments at m/z 144 (Boc group loss) and 57 (tert-butyl ion).
Hydrolytic Sensitivity
The methyl ester hydrolyzes 12× faster than ethyl analogs in pH 7.4 buffer (), necessitating cold storage (-20°C) for long-term stability.
Emerging Research Directions
Photoredox Fluorination
Recent advances in decarboxylative fluorination could bypass hazardous fluoride reagents. A proposed mechanism:
This method may improve atom economy versus traditional SN2 pathways .
Biocatalytic Approaches
Engineered Candida antarctica lipase B (CALB) variants show promise for enantioselective esterification of azetidine diols—a potential green chemistry route .
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